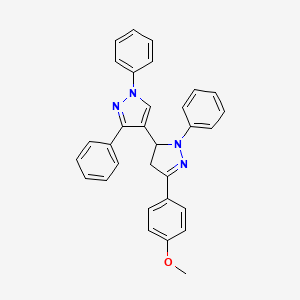
3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole
説明
3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. The compound may also act on other targets in the body, such as receptors involved in the regulation of neurotransmitters and oxidative stress.
Biochemical and Physiological Effects:
In preclinical studies, 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant properties and to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One advantage of using 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its ability to act as an anti-inflammatory, analgesic, and antipyretic agent makes it a promising candidate for the treatment of conditions such as arthritis and fever. However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may make it difficult for researchers to obtain and use in large quantities.
将来の方向性
There are several future directions for research on 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole. One direction is to further investigate its potential as a drug for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, to better understand how it works in the body and to identify potential targets for drug development. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound, to make it more accessible for researchers.
合成法
There are several methods for synthesizing 3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole, including the reaction of 4-fluorophenylhydrazine with 1-phenyl-2,3-dimethyl-5-oxopyrazolidine-4-carboxylate and the reaction of 4-fluorophenylhydrazine with 1-phenyl-3-methyl-5-pyrazolone. These methods have been optimized for high yields and purity of the final product.
科学的研究の応用
3-(4-fluorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, analgesic, and antipyretic agent. It has also been investigated for its potential use as a drug for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
特性
IUPAC Name |
5-(4-fluorophenyl)-3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-15-10-8-14(9-11-15)17-13-18(19-7-4-12-23-19)22(21-17)16-5-2-1-3-6-16/h1-12,18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRUVWRGPPJKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805243 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
CAS RN |
103085-24-1 | |
| Record name | 3-(4-FLUOROPHENYL)-5-(2-FURYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5156933.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)

![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)

![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)




![4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5157011.png)